9-Azidoacridine

Description

Chemical Identity and Structural Features

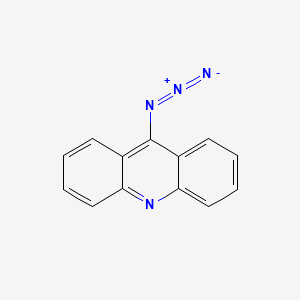

This compound represents a specialized derivative within the acridine family of heterocyclic compounds, characterized by the presence of an azido functional group (-N₃) attached to the 9-position of the acridine ring system. The compound possesses the molecular formula C₁₃H₈N₄ with a molecular weight of 220.23 daltons. The structural framework consists of a tricyclic aromatic system comprising two benzene rings fused to a central pyridine ring, with the azido substituent strategically positioned to facilitate photoactivation while preserving the planar aromatic character essential for intercalative binding.

The chemical identity of this compound is defined by several key structural parameters that contribute to its unique properties as a photoaffinity probe. The compound exhibits a precise molecular mass of 220.07504 daltons and contains seventeen heavy atoms within its structure. The azido group serves as the photoreactive moiety, capable of generating highly reactive nitrene intermediates upon ultraviolet irradiation, which can subsequently form covalent bonds with nearby nucleophilic residues in target proteins.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈N₄ |

| Molecular Weight | 220.23 g/mol |

| Exact Mass | 220.07504 daltons |

| Heavy Atom Count | 17 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 1 |

| Topological Polar Surface Area | 27.2 Ų |

The structural configuration of this compound enables dual functionality as both an intercalating agent and a photoactivatable cross-linking reagent. The planar aromatic system facilitates insertion between nucleic acid base pairs or binding to aromatic amino acid residues in proteins, while the azido group remains positioned for subsequent photochemical activation. This combination of features allows the compound to first establish specific non-covalent interactions with target molecules before forming permanent covalent attachments upon photolysis.

The electronic properties of the acridine ring system contribute significantly to the compound's binding characteristics. The nitrogen atom within the central pyridine ring can participate in hydrogen bonding interactions and contributes to the overall basicity of the molecule. The extended π-electron system provides opportunities for π-π stacking interactions with aromatic residues in proteins or nucleic acid bases, enhancing binding specificity and affinity for particular molecular targets.

Historical Development as a Photoaffinity Label

The development of this compound as a photoaffinity labeling reagent emerged from the broader evolution of photochemical probes designed to study protein-ligand interactions with enhanced specificity and permanence. Early research recognized the limitations of traditional affinity labeling approaches, which relied solely on chemical reactivity and often lacked the spatial and temporal control necessary for precise molecular mapping studies.

The conceptual foundation for this compound development was established through pioneering work that demonstrated the utility of acridine derivatives as molecular probes for nucleotide binding sites. Researchers observed that acridine compounds exhibited strong affinity for regions of proteins involved in nucleotide recognition, suggesting their potential as targeted labeling agents. The incorporation of azido functionality represented a strategic advancement that combined the inherent binding specificity of acridines with the controllable reactivity of photogenerated nitrenes.

Initial studies established this compound as an effective photoaffinity label through systematic evaluation of its interactions with nine different enzyme systems, including alpha-chymotrypsin, lactate dehydrogenase, glyceraldehyde 3-phosphate dehydrogenase, alcohol dehydrogenase, alanine dehydrogenase, D-amino acid oxidase, ribonuclease A, alkaline phosphatase, and alpha-amylase. These comprehensive investigations demonstrated that the compound exhibited dark inhibition at concentrations ranging from 0.2 to 0.67 micromolar, with competitive kinetics observed in the presence of nucleotide cofactors.

| Enzyme System | Inhibition Concentration (μM) | Kinetic Behavior |

|---|---|---|

| Alpha-chymotrypsin | 0.2-0.67 | Dark inhibition observed |

| Lactate dehydrogenase | 0.2-0.67 | Competitive with nucleotides |

| D-amino acid oxidase | 0.2-0.67 | Enhanced upon photolysis |

| Ribonuclease A | 0.2-0.67 | Active site targeting |

| Alkaline phosphatase | 0.2-0.67 | Nucleotide cofactor competition |

The historical progression of this compound research revealed its capacity to function as a molecular probe for both aromatic and nucleotide binding sites within protein structures. Detailed structural analysis of photolabeled enzyme derivatives demonstrated that the primary sites of covalent attachment involved active site regions, confirming the compound's utility for mapping functionally important protein domains. These findings established this compound as a valuable addition to the arsenal of photoaffinity labeling reagents available for biochemical research.

Further development work expanded the understanding of this compound's photochemical behavior and established optimal conditions for its use in protein mapping studies. Research demonstrated that photolysis resulted in increased inhibition across all tested enzyme systems, confirming the formation of covalent adducts that permanently modified target proteins. The compound's ability to maintain binding specificity while providing controllable cross-linking capability represented a significant advancement in photoaffinity labeling technology.

The evolution of this compound applications extended beyond simple enzyme inhibition studies to include detailed structural characterization of labeled proteins. Tryptic digestion of photolabeled D-amino acid oxidase yielded specific radioactive peptides when tritium-labeled this compound was employed, allowing researchers to identify the precise regions of protein modification. These peptides encompassed amino acid residues involved in substrate binding, providing direct evidence for the compound's utility in mapping functionally important protein domains.

Properties

IUPAC Name |

9-azidoacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-17-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOMVRGJRFLFCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175601 | |

| Record name | 9-Azidoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21330-56-3 | |

| Record name | 9-Azidoacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021330563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Azidoacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Cyclization

A three-step sequence involving diarylamine formation, ester hydrolysis, and cyclization with phosphorus oxychloride (POCl₃) yields 9-chloroacridine. Anderson et al. reported a parallel synthesis approach using substituted salicylic acids and anilines, achieving moderate yields (30–60%) after cyclization. Critical steps include:

Ullmann Coupling Modifications

Alternative routes employ Ullmann-type couplings of 2-bromoaryl carboxylic acids with anilines, though limited substrate availability reduces scalability.

Table 1: Comparative Yields of 9-Chloroacridine Synthesis

Nucleophilic Substitution with Sodium Azide

The azide group is introduced via nucleophilic aromatic substitution (SNAr) of 9-chloroacridine with sodium azide (NaN₃).

Standard Procedure

-

Reaction Conditions :

-

Mechanism : The electron-deficient acridine core facilitates SNAr, where the azide ion displaces chloride at position 9.

Table 2: Optimization of Azide Substitution

Challenges and Solutions

-

Azide Stability : NaN₃ is moisture-sensitive; reactions require rigorously dry conditions.

-

Byproduct Formation : Trace hydrolysis to 9-acridone is mitigated by excluding water.

Alternative Synthetic Routes

While less common, two additional methods have been explored:

Diazotization of 9-Aminoacridine

Treating 9-aminoacridine with nitrous acid (HNO₂) and sodium azide yields the diazonium intermediate, which decomposes to this compound. However, low yields (<30%) and side reactions limit practicality.

Solid-Phase Synthesis

Patents describe immobilizing acridine precursors on resins (e.g., Cl-Trt) for stepwise functionalization, but scalability remains unproven.

Characterization and Analytical Data

Post-synthesis validation relies on spectroscopic techniques:

Chemical Reactions Analysis

Types of Reactions: 9-Azidoacridine undergoes various chemical reactions, including:

Photodissociation: The compound exhibits high photochemical activity, with a quantum yield of photodissociation equal to 0.95 in acetonitrile.

Cycloaddition Reactions: It reacts with alkynes to form regioisomeric 9-(4- and 5-substituted-1,2,3-triazol-1-yl)acridines.

Common Reagents and Conditions:

Photodissociation: Typically carried out in acetonitrile under irradiation with visible light.

Cycloaddition: Copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) is commonly used.

Major Products:

Photodissociation: Leads to the formation of azoacridine.

Cycloaddition: Produces 1,2,3-triazoles.

Scientific Research Applications

Chemical Applications

Photoaffinity Labeling:

9-Azidoacridine is widely utilized as a photoaffinity label. This application allows researchers to study molecular interactions by covalently binding the compound to target biomolecules upon exposure to light. The azido group can undergo photochemical reactions, making it useful for probing nucleotide- and aromatic-binding sites in proteins.

Synthesis of New Materials:

The compound's unique photochemical properties enable its use in the development of new materials, particularly those requiring specific light-activated functionalities. This includes creating compounds with tailored optical properties for use in sensors and photonic devices.

Biological Applications

Antiproliferative Activity:

Research has indicated that this compound exhibits antiproliferative effects, making it a candidate for further exploration as an anticancer agent. Its mechanism of action is believed to involve interactions with DNA, potentially leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Boron Neutron Capture Therapy (BNCT):

The compound has been investigated for its potential application in boron neutron capture therapy, a targeted cancer treatment modality. Its ability to form boron-containing conjugates enhances its applicability in this context, as BNCT relies on the selective uptake of boron compounds by tumor cells.

Antimalarial Properties:

Some derivatives of 9-aminoacridine, closely related to this compound, have shown antimalarial activity. These findings suggest that similar properties may be explored for this compound, potentially contributing to the development of new treatments against malaria .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 9-azidoacridine involves its ability to intercalate with DNA, thereby inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division . This intercalation disrupts the DNA structure, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s photochemical properties also enable it to act as a photoaffinity label, allowing researchers to study molecular interactions under light irradiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Key Research Findings

- Structural Insights : Quantum calculations (B3LYP/6-31G*) reveal that this compound’s azide group adopts a 32° dihedral angle, reducing conjugation with the acridine ring compared to planar analogs like proflavine .

- Enzyme Labeling : In chymotrypsin, this compound labels peptides near the aromatic binding pocket (e.g., Glu-37 to Arg-231), confirmed by DEAE-cellulose chromatography .

- Anticancer Potential: Triazole derivatives of this compound exhibit fluorescence (λem = 350–362 nm) and inhibit topoisomerase IIB, with IC₅₀ values comparable to clinical agents .

Biological Activity

9-Azidoacridine is a derivative of acridine compounds, which have been extensively studied for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with nucleic acids and cellular components. Key mechanisms include:

- DNA Interaction : this compound exhibits a strong affinity for DNA, disrupting its structure and function. This interaction can lead to inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapies .

- Ribosome Biogenesis Inhibition : Studies have shown that this compound can inhibit pre-rRNA processing, affecting ribosome biogenesis in mammalian cells. This inhibition contributes to its anticancer effects by impairing protein synthesis in rapidly dividing cells .

- Antimicrobial Activity : Similar to its derivatives, this compound demonstrates antimicrobial properties by targeting bacterial DNA and disrupting the proton motive force in pathogens like Klebsiella pneumoniae. This mechanism enhances its efficacy when used in combination with other antibiotics .

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against various pathogens. The following table summarizes the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) observed in studies:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Klebsiella pneumoniae | 8 - 16 | 16 - 64 |

| Acinetobacter baumannii | Moderate | Not specified |

| Pseudomonas aeruginosa | No activity | Not applicable |

| Enterobacter species | Moderate | Not specified |

This data indicates that this compound is particularly effective against Klebsiella pneumoniae, a significant concern in antibiotic resistance .

Anticancer Activity

Research has demonstrated that this compound derivatives can induce growth inhibition in various cancer cell lines. For instance, studies involving Ehrlich ascites carcinoma cells showed significant cytotoxicity, with mechanisms linked to apoptosis induction and cell cycle arrest . The following table outlines the observed effects:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Ehrlich ascites carcinoma | 10 - 20 | Induction of apoptosis |

| HeLa cells | 15 - 30 | Cell cycle arrest |

| MCF-7 breast cancer cells | 20 - 40 | Antiangiogenic effects |

These findings suggest that this compound holds promise as a therapeutic agent in oncology .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Antimicrobial Study : A recent study investigated the use of this compound in combination with rifampicin against drug-resistant Klebsiella pneumoniae. The results indicated a synergistic effect, reducing the MIC of rifampicin by up to fourfold when combined with sub-MIC doses of this compound .

- Anticancer Research : In an evaluation of its anticancer properties, researchers found that treatment with this compound led to significant tumor regression in animal models of Ehrlich ascites carcinoma. The compound was noted for its ability to modulate immune responses within the tumor microenvironment, enhancing anti-tumor immunity through increased cytokine production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.